

# Application Notes and Protocols for Anti-Angiogenesis Assays Using Sabizabulin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sabizabulin** (also known as VERU-111) is an orally bioavailable, novel microtubule destabilizing agent that binds to the colchicine site of tubulin.[1][2] This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.[3] Beyond its direct cytotoxic effects, preclinical studies have demonstrated that **Sabizabulin** also possesses potent anti-angiogenic properties, suggesting a multi-faceted mechanism of anti-tumor activity. [3][4]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis.[5] By disrupting the tumor vasculature, anti-angiogenic therapies can inhibit tumor progression. As a microtubule-targeting agent, **Sabizabulin**'s anti-angiogenic effects are thought to be mediated through the disruption of key signaling pathways that regulate angiogenesis, such as the Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) and Vascular Endothelial Growth Factor (VEGF) axis.

These application notes provide an overview of the anti-angiogenic properties of **Sabizabulin**, detailed protocols for key in vitro assays to evaluate its effects, and a summary of available quantitative data.

## **Mechanism of Anti-Angiogenesis**



**Sabizabulin**'s primary mechanism of action is the destabilization of microtubules. This disruption of the cellular cytoskeleton has downstream effects on signaling pathways crucial for angiogenesis. A key pathway affected is the HIF- $1\alpha$  pathway. Under hypoxic conditions typical of the tumor microenvironment, HIF- $1\alpha$  promotes the transcription of pro-angiogenic factors, most notably VEGF. Microtubules are essential for the efficient translation of HIF- $1\alpha$  mRNA. By disrupting the microtubule network, **Sabizabulin** can impair HIF- $1\alpha$  protein accumulation, leading to a subsequent decrease in VEGF secretion and a reduction in angiogenesis.



Click to download full resolution via product page



Caption: Sabizabulin's anti-angiogenic signaling pathway.

## **Quantitative Data Summary**

Preclinical studies have demonstrated the anti-angiogenic efficacy of **Sabizabulin** in vivo. The following table summarizes the quantitative data from a study using a triple-negative breast cancer (TNBC) xenograft model.

| Experimental<br>Model        | Treatment<br>Group      | Parameter<br>Measured                              | Result                                 | Reference |
|------------------------------|-------------------------|----------------------------------------------------|----------------------------------------|-----------|
| MDA-MB-231<br>TNBC Xenograft | Vehicle Control         | CD31-positive cells (Microvessel Density)          | Baseline                               | [4]       |
| MDA-MB-231<br>TNBC Xenograft | Sabizabulin<br>(Dose 1) | CD31-positive<br>cells<br>(Microvessel<br>Density) | Dose-dependent<br>decrease             | [4]       |
| MDA-MB-231<br>TNBC Xenograft | Sabizabulin<br>(Dose 2) | CD31-positive cells (Microvessel Density)          | Further dose-<br>dependent<br>decrease | [4]       |
| MDA-MB-231<br>TNBC Xenograft | Paclitaxel              | CD31-positive cells (Microvessel Density)          | Significant<br>decrease                | [4]       |

# **Experimental Protocols**

To further characterize the anti-angiogenic effects of **Sabizabulin**, the following in vitro assays are recommended.

## **Endothelial Cell Tube Formation Assay**



This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.



#### Click to download full resolution via product page

Caption: Workflow for the endothelial cell tube formation assay.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Matrigel Basement Membrane Matrix
- 96-well tissue culture plates
- Sabizabulin stock solution
- Inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)

#### Protocol:

- Thaw Matrigel on ice overnight.
- Pipette 50 μL of cold Matrigel into each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.



- Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10<sup>5</sup> cells/mL.
- Prepare serial dilutions of **Sabizabulin** in endothelial cell growth medium.
- Add 100 μL of the HUVEC suspension to each Matrigel-coated well.
- Immediately add 100  $\mu$ L of the **Sabizabulin** dilutions (or vehicle control) to the respective wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- After incubation, visualize the formation of capillary-like structures using an inverted microscope.
- Capture images of multiple fields per well.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

# Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or "scratch," mimicking the migration of endothelial cells during angiogenesis.



Click to download full resolution via product page

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Materials:



- HUVECs
- Endothelial Cell Growth Medium
- 24-well tissue culture plates
- Sterile 200 μL pipette tips
- Phosphate-Buffered Saline (PBS)
- Sabizabulin stock solution
- Inverted microscope with imaging capabilities
- Image analysis software

#### Protocol:

- Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
- Using a sterile 200 μL pipette tip, create a straight scratch across the center of each well.
- Gently wash the wells twice with PBS to remove any detached cells.
- Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of Sabizabulin or vehicle control.
- Immediately capture images of the scratches at time 0.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.
- Capture images of the same fields at various time points (e.g., 12 and 24 hours).
- Measure the area of the scratch at each time point using image analysis software.
- Calculate the percentage of wound closure for each treatment group compared to the vehicle control.



## **Endothelial Cell Proliferation Assay**

This assay determines the effect of **Sabizabulin** on the proliferation of endothelial cells, a fundamental process in the expansion of new blood vessels.



Click to download full resolution via product page

Caption: Workflow for the endothelial cell proliferation assay.

#### Materials:

- HUVECs
- Endothelial Cell Growth Medium
- 96-well tissue culture plates
- Sabizabulin stock solution
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

#### Protocol:

- Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well.
- Allow the cells to adhere and recover overnight.
- Remove the medium and replace it with fresh medium containing serial dilutions of Sabizabulin or a vehicle control.



- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 72 hours.
- At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of proliferation inhibition for each concentration of Sabizabulin relative to the vehicle control and determine the IC50 value.

## Conclusion

**Sabizabulin** is a promising anti-cancer agent with a dual mechanism of action that includes direct cytotoxicity to tumor cells and inhibition of angiogenesis. The provided protocols for in vitro anti-angiogenesis assays can be utilized to further elucidate and quantify the anti-angiogenic effects of **Sabizabulin**. The disruption of the HIF-1α/VEGF signaling axis through microtubule destabilization represents a key aspect of its anti-angiogenic activity. Further investigation into this mechanism will enhance our understanding of **Sabizabulin**'s therapeutic potential in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PMC [pmc.ncbi.nlm.nih.gov]



- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Anti-Angiogenesis Assays Using Sabizabulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605096#anti-angiogenesis-assay-using-sabizabulin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com